molecular formula C14H16N2O2 B14598743 2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione CAS No. 60725-65-7

2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione

Cat. No.: B14598743
CAS No.: 60725-65-7
M. Wt: 244.29 g/mol
InChI Key: YHVRUCZULHGETG-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by its unique structure, which includes a tetrahydroimidazo ring fused to a pyridine ring, with a 3-methylphenyl group attached

Preparation Methods

The synthesis of 2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can be achieved through several synthetic routes. One common method involves the cyclocondensation of appropriate diamines with ketene aminals or other electron-deficient reagents. This reaction typically requires reflux conditions in ethanol or other suitable solvents . Another approach involves the use of multicomponent reactions, which offer a high atom economy and operational simplicity . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other related compounds.

Properties

CAS No.

60725-65-7

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-(3-methylphenyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione

InChI

InChI=1S/C14H16N2O2/c1-10-5-4-6-11(9-10)16-13(17)12-7-2-3-8-15(12)14(16)18/h4-6,9,12H,2-3,7-8H2,1H3

InChI Key

YHVRUCZULHGETG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3CCCCN3C2=O

Origin of Product

United States

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